molecular formula C17H22N2O2 B2375037 N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide CAS No. 1311643-66-9

N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide

Cat. No. B2375037
CAS RN: 1311643-66-9
M. Wt: 286.375
InChI Key: JGQRPBKBKUUQTK-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, also known as CDMB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a novel psychoactive substance (NPS) and belongs to the benzofuran class of compounds. CDMB-2 has been found to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit affinity for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. Some of the effects observed in animal studies include increased locomotor activity, decreased anxiety-like behavior, and improved cognitive function. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit neuroprotective properties, protecting against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in lab experiments is its ability to exhibit a range of pharmacological effects. This makes it an interesting candidate for further research in a range of fields including neuroscience and pharmacology. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to be relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in lab experiments is its potential for abuse. As a novel psychoactive substance, there is a risk that it could be used recreationally, which could have negative consequences for both the individual and the scientific community as a whole.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Additionally, further research could explore the potential use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide as an antidepressant, anxiolytic, or cognitive enhancer. Another area of interest is the potential use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in combination with other compounds to enhance its therapeutic effects. Finally, further research could explore the potential risks associated with the use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, including its potential for abuse and its long-term effects on the brain and body.

Synthesis Methods

The synthesis of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to produce 3,4-methylenedioxyphenylpropan-2-oxime. This is followed by the reaction of the oxime with 1-cyano-1,3-dimethylbutane to produce N-(1-cyano-1,3-dimethylbutyl)-3,4-methylenedioxyphenylpropan-2-amine. The final step involves the reaction of the amine with acetic anhydride to produce N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide.

Scientific Research Applications

N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit a range of pharmacological effects, making it an interesting candidate for further research. Some of the potential therapeutic applications of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide include its use as an antidepressant, anxiolytic, and cognitive enhancer. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(2)10-17(3,11-18)19-16(20)9-13-4-5-15-14(8-13)6-7-21-15/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRPBKBKUUQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide

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